2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Description

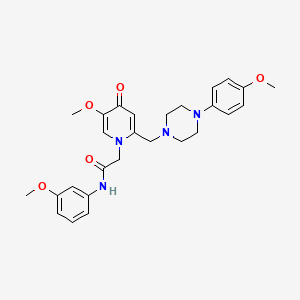

This compound is a structurally complex acetamide derivative featuring:

- A pyridinone core substituted with a methoxy group at position 5 and a piperazinylmethyl group at position 2.

- An acetamide bridge connecting the pyridinone moiety to a 3-methoxyphenyl group, which may influence lipophilicity and metabolic stability.

The structural design suggests applications in central nervous system (CNS) targeting, as piperazine derivatives are common in serotonin/dopamine receptor modulators . The dual methoxy groups likely optimize pharmacokinetic properties by balancing solubility and membrane permeability.

Properties

IUPAC Name |

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O5/c1-34-23-9-7-21(8-10-23)30-13-11-29(12-14-30)17-22-16-25(32)26(36-3)18-31(22)19-27(33)28-20-5-4-6-24(15-20)35-2/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAPWNBHCDJBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H32N4O4

- Molecular Weight : 476.6 g/mol

- CAS Number : 921479-23-4

The structure of the compound features a pyridine ring, methoxy groups, and a piperazine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown moderate to excellent antimicrobial activity against various bacterial strains . Although specific data on this compound's antimicrobial efficacy is limited, its structural components suggest potential effectiveness.

Neuroprotective Effects

A related study demonstrated that compounds with similar structures exhibited neuroprotective properties in models of acute cerebral ischemia. These compounds were found to prolong survival times and reduce mortality rates in treated mice . This suggests that the compound may also possess neuroprotective qualities, potentially beneficial for conditions like stroke or neurodegenerative diseases.

Anti-cancer Potential

The compound's structural features indicate possible activity against cancer cells. Research on similar piperazine-containing compounds has shown promising results in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival . The potential for this compound to act as an anti-cancer agent warrants further investigation.

While specific mechanisms for this compound are not fully elucidated, the presence of the piperazine moiety is often associated with modulation of neurotransmitter systems, which could explain its neuroprotective effects. Additionally, the oxopyridine structure may interact with various biological targets, influencing cellular signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

- Neuroprotective Activity : In a study involving various derivatives, one compound significantly decreased mortality rates in mice subjected to induced ischemia, indicating strong neuroprotective effects .

- Antimicrobial Screening : Similar compounds were screened for their antimicrobial properties, showing a range of effectiveness against different bacterial strains. While direct testing on this specific compound is lacking, the structural similarities suggest it may exhibit comparable activity .

- Anti-cancer Studies : Research has highlighted that piperazine derivatives can inhibit cancer cell proliferation effectively. Future studies should focus on this compound's ability to target specific cancer pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H32N4O4 |

| Molecular Weight | 476.6 g/mol |

| CAS Number | 921479-23-4 |

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Moderate to excellent (similar compounds) |

| Neuroprotective | Significant (in related studies) |

| Anti-cancer | Promising (based on structure) |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exhibit antidepressant properties. Studies have demonstrated that piperazine derivatives can enhance serotonin receptor activity, which is crucial in the treatment of depression .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Preliminary studies have indicated that derivatives with similar piperazine structures can significantly reduce seizure frequency in animal models .

Neuroprotective Effects

Research has shown that certain derivatives containing the pyridine ring demonstrate neuroprotective effects in models of ischemia. For instance, compounds synthesized from similar frameworks have been reported to prolong survival times in ischemic conditions and reduce mortality rates in experimental setups .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant effects. The results indicated that modifications to the methoxy groups significantly enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity compared to reference drugs .

Case Study 2: Neuroprotection

In an experimental study on neuroprotection against ischemic damage, a related compound demonstrated a significant reduction in neuronal loss when administered prior to ischemic insult. The mechanism was attributed to its ability to modulate neurotransmitter release and protect against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Linkages

Key Observations :

- Methoxy positioning : The dual methoxy groups (at 3- and 4-positions on aryl rings) may enhance metabolic stability compared to compounds with single methoxy or methyl groups .

- Piperazine substitution : The 4-methoxyphenyl-piperazine group in the target compound contrasts with phenylpiperazine in or benzothiazole-linked piperazine in , suggesting varied receptor affinities.

Data Table: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.